molecular formula C18H28N2O2 B3113953 Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate CAS No. 198895-69-1

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Cat. No.: B3113953
CAS No.: 198895-69-1
M. Wt: 304.4 g/mol
InChI Key: PNSMVTXJEUHNEE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H28N2O2 . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in many biologically active compounds. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals. Its piperazine ring is a key structural component in many drugs, making it valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-containing drugs .

Medicine: This compound is a precursor in the synthesis of drugs that target central nervous system disorders, such as anxiolytics and antidepressants. Its structural features allow it to interact with neurotransmitter receptors, making it a valuable tool in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can bind to receptors like serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison:

Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate stands out due to its phenylpropyl group, which can enhance its lipophilicity and ability to cross biological membranes, making it a unique and valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSMVTXJEUHNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7.06 g (37.9 mmol.) of 1-tert-butoxycarbonylpiperazine in ethanol (50 ml) were added, at room temperature, 8.0 ml (57.4 mmol.) of triethylamine and 7.09 g (39.7 mmol.) of 1-bromo-3-phenylpropane. The mixture was heated under reflux for 16 hours under nitrogen atmosphere. To the reaction system was added ethyl acetate. The mixture was washed with water and a saturated aqueous saline solution, which was dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by means of a column chromatography (ethyl acetate/hexane=25-50%). The solvent was distilled off under reduced pressure to give the object compound as a pale yellow liquid product. The yield was 8.69 g (75%).
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
7.09 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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